molecular formula C24H21N3O8 B4356125 3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid CAS No. 7169-28-0

3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B4356125
CAS No.: 7169-28-0
M. Wt: 479.4 g/mol
InChI Key: NULIWCJQBZSOFK-UHFFFAOYSA-N
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Description

3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, a pyrrolidinyl group, and a furoyl hydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-(4-methoxyphenoxy)benzoic acid, which is then subjected to further reactions to introduce the furoyl hydrazino and pyrrolidinyl groups. Common reagents used in these reactions include hydrazine, furoic acid derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[3-[2-[5-[(4-methoxyphenoxy)methyl]furan-2-carbonyl]hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O8/c1-33-16-5-7-17(8-6-16)34-13-18-9-10-20(35-18)22(29)26-25-19-12-21(28)27(23(19)30)15-4-2-3-14(11-15)24(31)32/h2-11,19,25H,12-13H2,1H3,(H,26,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULIWCJQBZSOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412619
Record name ST056410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-28-0
Record name ST056410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 2
3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 3
3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 4
3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 5
3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 6
3-{3-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

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